molecular formula C24H32N2O4 B3943932 1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate

1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B3943932
M. Wt: 412.5 g/mol
InChI Key: HZMPYLDCQNOONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as EPP or 4-ethylbenzylpiperazine and is a derivative of piperazine.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. EPP may also modulate the activity of other neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters involved in the regulation of mood and emotion. EPP has also been found to decrease the levels of corticosterone, a hormone that is associated with stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. However, one limitation of using EPP in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate. One area of research is the development of more potent and selective analogs of EPP for use as therapeutic agents. Another area of research is the investigation of the potential use of EPP in the treatment of other disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of EPP and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential use as a therapeutic agent and its high potency and selectivity for the 5-HT1A receptor. While there are still many unanswered questions regarding the mechanism of action and potential applications of EPP, ongoing research is likely to shed more light on this compound and its potential uses in the future.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(3-phenylpropyl)piperazine oxalate has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a potential treatment for depression and anxiety disorders. Studies have shown that EPP has anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful therapeutic agent in the treatment of these disorders.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.C2H2O4/c1-2-20-10-12-22(13-11-20)19-24-17-15-23(16-18-24)14-6-9-21-7-4-3-5-8-21;3-1(4)2(5)6/h3-5,7-8,10-13H,2,6,9,14-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPYLDCQNOONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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